Picraline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Picraline is an indole alkaloid derived from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. This compound is part of a group of naturally occurring alkaloids that have been traditionally used for their medicinal properties, particularly in West Africa. This compound has garnered interest due to its potential pharmacological activities, including analgesic and anti-inflammatory effects .

Applications De Recherche Scientifique

Utilisations médicinales dans les maladies tropicales

La picraline se trouve dans la plante Picralima nitida, qui est utilisée dans la médecine traditionnelle africaine pour traiter divers troubles tels que le paludisme, la fièvre, l'hypertension, la jaunisse, la dysménorrhée et les problèmes gastro-intestinaux . Les propriétés pharmacologiques de la plante ont été étudiées, révélant l'isolement d'alcaloïdes, de tanins et de polyphénols .

Potentiels pharmacologiques

Des études pharmacologiques ont montré que les extraits ou les composés isolés de Picralima nitida possèdent des activités analgésiques, anti-inflammatoires, hypoglycémiques, hypotensives, antiplasmodiales, antimicrobiennes, anti-ulcéreuses et antitumorales . Ces résultats suggèrent des applications potentielles dans le traitement et la prévention de diverses maladies humaines .

Inhibition du cotransporteur sodium-glucose (SGLT)

Les alcaloïdes de type this compound, tels que les alstiphyllanines E et F, ont montré une activité inhibitrice modérée contre les cotransporteurs sodium-glucose (SGLT1 et SGLT2) . Cela suggère des applications potentielles dans le traitement de conditions liées au transport du glucose, telles que le diabète .

Développement de nouveaux inhibiteurs de SGLT

Une série de dérivés hydroxylés d'alcaloïdes de type this compound ont été dérivés et ont été trouvés pour avoir une activité inhibitrice puissante de SGLT . Cette recherche pourrait conduire au développement de nouveaux médicaments pour traiter le diabète

Mécanisme D'action

Target of Action

Picraline is a natural alkaloid that primarily targets opioid receptors . It exhibits binding affinities with Ki values of 132 μM, 2.38 μM, and 98.8 μM for μOR, κOR, and δOR, respectively . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. They play crucial roles in pain control, reward, and addictive behaviors.

Analyse Biochimique

Biochemical Properties

Picraline interacts with a variety of enzymes, proteins, and other biomolecules. It is a substrate for the enzyme Picrinine N-Methyltransferase (PiNMT), which belongs to a new family of γ-Tocopherol-Like Methyltransferases . PiNMT has high substrate specificity and affinity for this compound, converting it to N-methylpicrinine .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with enzymes like PiNMT . The binding of this compound to PiNMT leads to its conversion to N-methylpicrinine, demonstrating enzyme activation .

Temporal Effects in Laboratory Settings

It is known that PiNMT’s gene expression and biochemical activities are highest in younger leaf tissues , suggesting that the effects of this compound may vary with the age of the plant tissue.

Metabolic Pathways

This compound is involved in the metabolic pathways of MIAs, which are generally derived from the condensation of tryptamine and the monoterpene iridoid secologanin . The enzyme PiNMT plays a crucial role in these pathways by converting this compound to N-methylpicrinine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The isolation of picraline from Picralima nitida involves several steps. The seeds are typically dried and ground before being subjected to solvent extraction. The crude extract is then purified using techniques such as pH-zone-refining countercurrent chromatography to isolate this compound in high purity .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale extraction would involve optimizing solvent use and purification techniques to ensure high yield and purity. The use of advanced chromatographic methods is crucial in the industrial setting to achieve the desired quality of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Picraline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions, particularly at the indole nitrogen, can lead to the formation of new compounds with varied effects.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce N-alkylated or N-acylated this compound .

Propriétés

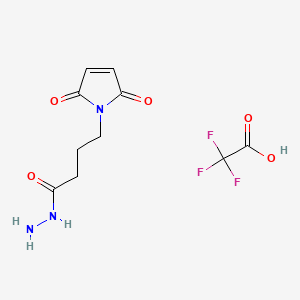

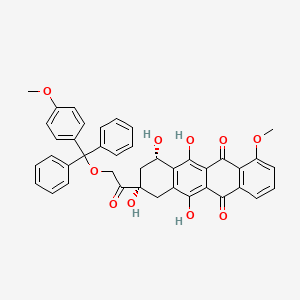

IUPAC Name |

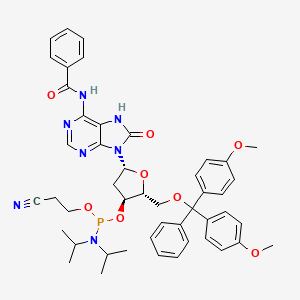

methyl 19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-4-14-11-25-18-9-16(14)21(20(27)28-3,12-29-13(2)26)22-10-19(25)30-23(18,22)24-17-8-6-5-7-15(17)22/h4-8,16,18-19,24H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTJMQCRVFWNBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=CC=CC=C64)OC2C5)(COC(=O)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary pharmacological target of Picraline?

A1: this compound, an indole alkaloid, primarily interacts with opioid receptors. Research indicates a strong affinity for the kappa opioid receptor, exhibiting potent agonist activity. []

Q2: What is the structural characterization of this compound?

A3: While the provided abstracts don't explicitly state the molecular formula or weight of this compound, they highlight its structure within the context of its alkaloid family. One study utilizes 1H coupled natural abundance 13C NMR spectroscopy to differentiate the C-3 and C-3a signals in this compound. This technique is particularly useful for analyzing compounds with an indole skeleton, like this compound, which possesses a carbonyl group at the C-2 position of this structure. []

Q3: What is the significance of the carbonyl group in the this compound structure?

A4: The presence of a carbonyl group at the C-2 position of the indole skeleton in this compound significantly influences the chemical shifts observed in 13C NMR. Understanding these shifts is crucial for distinguishing this compound from other alkaloids within the ajmaline, this compound, and sarpagine families. []

Q4: Has this compound demonstrated analgesic properties in experimental settings?

A5: While traditionally, this compound-containing plants were used for pain relief, studies evaluating its analgesic properties in thermal nociception assays have shown limited efficacy. This contradicts prior reports and traditional uses, prompting further investigation into its mechanism of action. []

Q5: What are the potential implications of this compound's opioid receptor activity for drug development?

A6: Despite the limited analgesic effects observed in current studies, this compound's interaction with opioid receptors, particularly the kappa opioid receptor, holds promise for developing novel opioid-based medications. Its unique structure could serve as a scaffold for designing compounds with improved pharmacological properties and therapeutic potential for various conditions. []

Q6: What is the biogenetic relationship between this compound and other alkaloids?

A7: Nareline, another indole alkaloid, shares a biogenetic link with both Akuammiline and this compound. [] This suggests a potential for exploring structure-activity relationships and understanding the biosynthesis pathways within this family of compounds.

Q7: How is this compound isolated from plant sources for research purposes?

A8: this compound is commonly extracted and purified from the rind of the Picralima nitida plant. A technique called pH-zone-refining countercurrent chromatography (CCC) has proven highly effective for separating this compound and other alkaloids from this plant. This method facilitates the isolation of this compound in quantities suitable for extensive pharmacological investigations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.